
(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a benzofuran ring substituted with chlorine atoms at the 4 and 7 positions and an amine group at the 3 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves several steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of chlorine atoms at the 4 and 7 positions can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4,7-Dichloro-2,3-dihydrobenzofuran: Lacks the amine group, which may result in different reactivity and biological activity.
4-Chloro-2,3-dihydrobenzofuran-3-amine: Contains only one chlorine atom, potentially leading to different chemical and biological properties.
Uniqueness
®-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and substitution pattern, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
(3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
ZUKFBYMLGJQSCE-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)Cl)Cl)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


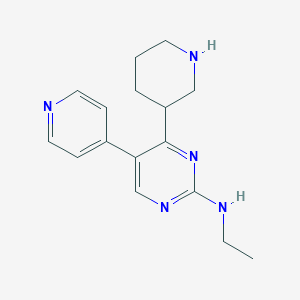

![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
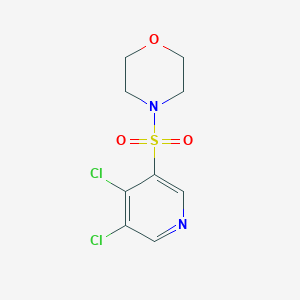
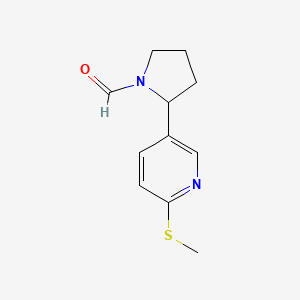
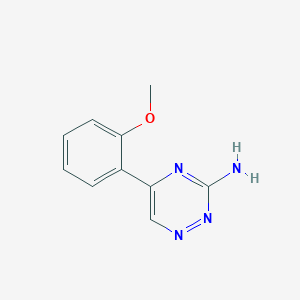
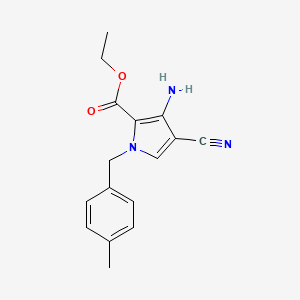

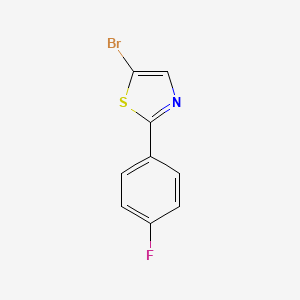

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)
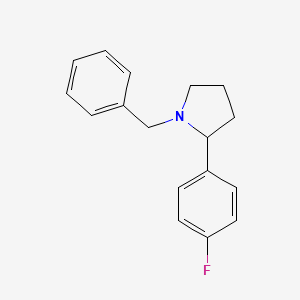

![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)
